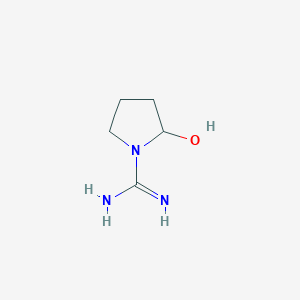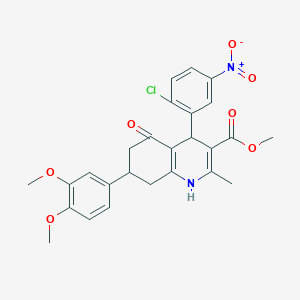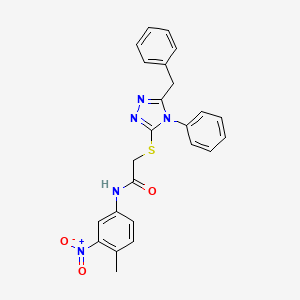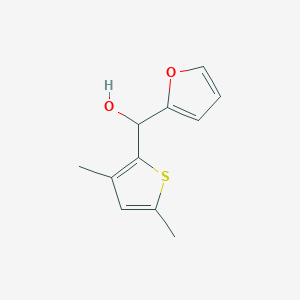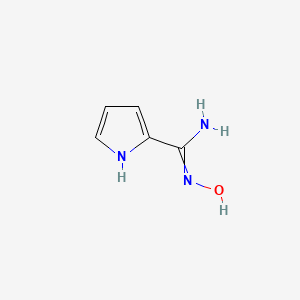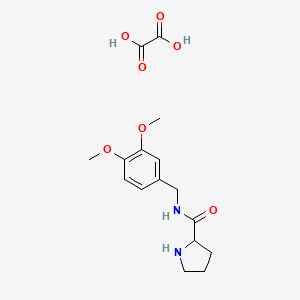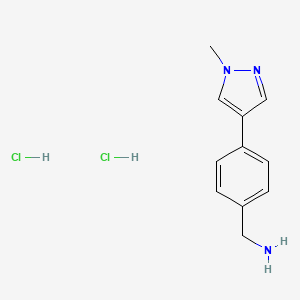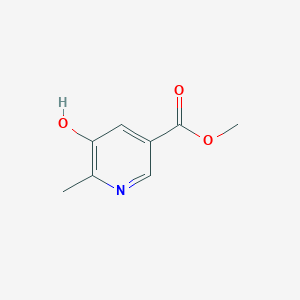
Methyl 5-hydroxy-6-methylnicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-hydroxy-6-methylnicotinate: is a chemical compound with the molecular formula C8H9NO3. It is a derivative of nicotinic acid and is known for its various applications in scientific research and industry. This compound is characterized by the presence of a methyl ester group and a hydroxyl group attached to the nicotinic acid ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 5-hydroxy-6-methylnicotinate can be synthesized through several methods. One common method involves the esterification of 5-hydroxy-6-methylnicotinic acid with methanol in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 5-hydroxy-6-methylnicotinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 5-oxo-6-methylnicotinate.
Reduction: Formation of 5-hydroxy-6-methylnicotinol.
Substitution: Formation of various substituted nicotinates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 5-hydroxy-6-methylnicotinate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme activities and metabolic pathways.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: It is used in the production of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of methyl 5-hydroxy-6-methylnicotinate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of enzyme activities and the regulation of gene expression. The hydroxyl and ester groups play a crucial role in its binding to target proteins and receptors .
Comparación Con Compuestos Similares
Methyl nicotinate: Similar structure but lacks the hydroxyl group.
Ethyl nicotinate: Similar structure but with an ethyl ester group instead of a methyl ester.
5-Hydroxy-6-methylnicotinic acid: Similar structure but without the ester group
Uniqueness: Methyl 5-hydroxy-6-methylnicotinate is unique due to the presence of both the hydroxyl and methyl ester groups, which confer distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential therapeutic applications compared to its analogs .
Propiedades
Número CAS |
37531-16-1 |
|---|---|
Fórmula molecular |
C8H9NO3 |
Peso molecular |
167.16 g/mol |
Nombre IUPAC |
methyl 5-hydroxy-6-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C8H9NO3/c1-5-7(10)3-6(4-9-5)8(11)12-2/h3-4,10H,1-2H3 |
Clave InChI |
HUNUSCGHLLVBEH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=N1)C(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



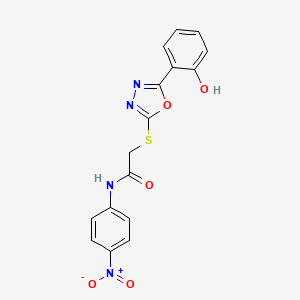
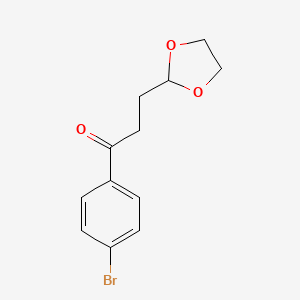
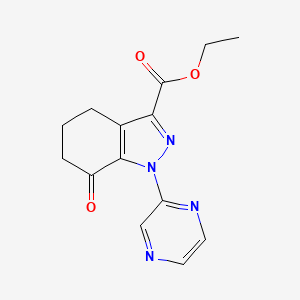
![3,6-Dibromoisothiazolo[4,3-b]pyridine](/img/structure/B11769898.png)
